molecular formula C10H5ClF6N4S B1474462 3-chloro-2-(5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 1823182-83-7

3-chloro-2-(5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No. B1474462
CAS RN: 1823182-83-7
M. Wt: 362.68 g/mol
InChI Key: ULSLBYLZCBIVRP-UHFFFAOYSA-N
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Description

3-chloro-2-(5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C10H5ClF6N4S and its molecular weight is 362.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-(5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-(5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods :A variety of synthetic methods have been employed to create novel derivatives containing the trifluoromethyl moiety. For instance, a series of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized using multi-step reactions under microwave irradiation, highlighting a one-pot synthesis approach (Yang et al., 2015). Similarly, a facile method led to the synthesis of novel substituted 4-trifluoromethyl-pyridin-2-yl hydrazide derivatives and 7-trifluoromethyl-1,2,4-triazolo[4,3-a]pyridine derivatives from 2-hydrazino-pyridine derivatives (Kumar et al., 2015).

Chemical Structure and Interactions :The compound's chemical structure and interactions have been characterized in some studies. For example, the dihedral angle between the pyridine and benzene ring planes was specifically analyzed in one of the fluazinam compounds, revealing intricate molecular interactions and a three-dimensional network formation (Jeon et al., 2013).

Applications in Material Science and Pharmacology

Material Science :In material science, cyclometalated Ir(III) complexes with 2-(2,5,2',3',4',5',6'-heptafluoro-biphenyl-4-yl)-pyridine as the primary ligand have been investigated for their potential use in organic light-emitting diodes. The vibrationally resolved phosphorescence spectra of these complexes were studied, offering insights into their potential applications in display technologies (Guo et al., 2019).

Pharmacology :Although you requested to exclude information related to drug use and dosage, it's worth mentioning that the pyridine and triazole derivatives have been explored for their biological activities, including antifungal and antibacterial properties, which underscores their significance in pharmacological research (Butters et al., 2001).

properties

IUPAC Name

3-chloro-2-[5-methylsulfanyl-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF6N4S/c1-22-8-19-7(10(15,16)17)20-21(8)6-5(11)2-4(3-18-6)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSLBYLZCBIVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-(5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-2-(5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
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3-chloro-2-(5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine

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